5-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide
Description
5-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a triazole ring, and a sulfonamide group
Properties
IUPAC Name |
5-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S2/c1-12(2,3)9-5-6-11(19-9)20(17,18)16(4)7-10-13-8-14-15-10/h5-6,8H,7H2,1-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPZCIVTNDLJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)S(=O)(=O)N(C)CC2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfuric acid, methanesulfonic acid, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The triazole ring can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the sulfonamide group can yield amines .
Scientific Research Applications
5-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and triazole-containing molecules, such as:
- 5-tert-butyl-N-methyl-N-(1H-1,2,3-triazol-4-ylmethyl)thiophene-2-sulfonamide
- 5-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-3-ylmethyl)thiophene-2-sulfonamide .
Uniqueness
What sets 5-tert-butyl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide apart is its specific arrangement of functional groups, which can lead to unique chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
